- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

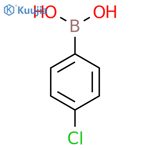

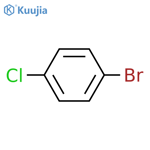

Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine structure](https://fr.kuujia.com/scimg/cas/918516-27-5x500.png)

918516-27-5 structure

Nom du produit:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Numéro CAS:918516-27-5

Le MF:C13H9ClN2

Mégawatts:228.676961660385

MDL:MFCD22682656

CID:773922

PubChem ID:58086096

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-

- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

- AK160999

- AX8267091

- ST24044199

- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)

- 5-(4-Chlorophenyl)-7-azaindole

- DTXSID20728774

- MFCD22682656

- SCHEMBL410298

- AKOS024464287

- DS-9833

- CS-0158093

- DB-219150

- 1356397-48-2

- 918516-27-5

- AC-26972

- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

-

- MDL: MFCD22682656

- Piscine à noyau: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)

- La clé Inchi: AIRHBAXIGSQPNX-UHFFFAOYSA-N

- Sourire: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1

Propriétés calculées

- Qualité précise: 228.045426g/mol

- Charge de surface: 0

- XLogP3: 3.6

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Nombre de liaisons rotatives: 1

- Masse isotopique unique: 228.045426g/mol

- Masse isotopique unique: 228.045426g/mol

- Surface topologique des pôles: 28.7Ų

- Comptage des atomes lourds: 16

- Complexité: 238

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 250mg |

¥171.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 5g |

¥1497.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 1g |

561.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA859-100mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 100mg |

121CNY | 2021-05-08 | |

| TRC | C385988-10mg |

5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |

918516-27-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-50mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 50mg |

69.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-200mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |

918516-27-5 | 97% | 200mg |

160.0CNY | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12626-25g |

5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |

918516-27-5 | 95% | 25g |

$1000 | 2023-09-07 | |

| TRC | C385988-100mg |

5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |

918516-27-5 | 100mg |

$ 210.00 | 2022-06-06 | ||

| abcr | AB449101-250 mg |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |

918516-27-5 | 250MG |

€102.70 | 2023-07-18 |

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C

Référence

- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C

1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C

Référence

- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C

Référence

- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux

Référence

- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux

Référence

- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C

Référence

- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C

Référence

- An improved process for the preparation of vemurafenib, India, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C

Référence

- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C

1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C

1.3 Solvents: Ethyl acetate ; 15 min, 27 °C

1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C

1.3 Solvents: Ethyl acetate ; 15 min, 27 °C

Référence

- Process for the preparation of vemurafenib and its intermediates, India, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated

Référence

- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux

Référence

- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C

Référence

- A process for the preparation of vemurafenib, India, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C

Référence

- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Référence

- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C

Référence

- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C

Référence

- A process for preparation of amorphous vemurafenib, India, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C

Référence

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C

Référence

- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials

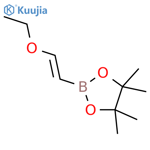

- (4-chlorophenyl)boronic acid

- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE

- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

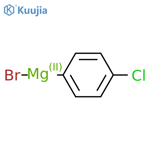

- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)

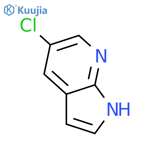

- 5-Chloro-7-azaindole

- 4-Chlorobromobenzene

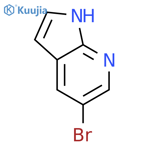

- 5-Bromo-7-azaindole

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Littérature connexe

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) Produits connexes

- 517918-95-5(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile)

- 1008-88-4(3-Phenylpyridine)

- 88965-00-8(6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)

- 3256-88-0(2-Methyl-5-phenylpyridine)

- 65964-60-5(2-(4-methylphenyl)imidazo[1,2-a]pyridine)

- 874-38-4(6-Methylimidazo1,2-apyridine)

- 24066-82-8(Ethyl isothiocyanatoacetate)

- 824-24-8(4-Methyl-1H-pyrrolo[2,3-b]pyridine)

- 4105-21-9(2-phenylimidazo1,2-apyridine)

- 10477-94-8(3-Methyl-5-phenylpyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Pureté:99%

Quantité:5g

Prix ($):211.0